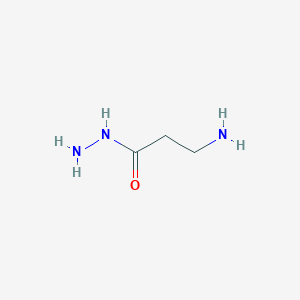
3-Aminopropanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminopropanehydrazide: (chemical formula:
C3H9N3O
) is a compound with the following properties:Molecular Formula: C3H9N3O
Average Molecular Mass: 103.123 Da
Monoisotopic Mass: 103.074562 Da
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of 3-Aminopropanehydrazide involves the reaction of an appropriate precursor with hydrazine hydrate. One common synthetic route is as follows:
Acetylation: Acetylation of 3-aminopropanol using acetic anhydride or acetyl chloride.
Hydrazinolysis: Treatment of the acetylated product with hydrazine hydrate to yield this compound.
Acetylation: The acetylation reaction typically occurs in anhydrous conditions using a Lewis acid catalyst (such as pyridine or triethylamine) at room temperature.
Hydrazinolysis: The hydrazinolysis step is carried out in an aqueous or alcoholic medium at elevated temperatures.
Industrial Production Methods:: While this compound is not produced on a large industrial scale, it serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Analyse Chemischer Reaktionen
3-Aminopropanehydrazide can participate in several chemical reactions:
Oxidation: It can be oxidized to form the corresponding hydrazone or oxime.
Reduction: Reduction of the carbonyl group yields the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions with electrophiles.
Common reagents and conditions:
Oxidation: Mild oxidizing agents like hydrogen peroxide (H2O2) or sodium hypochlorite (NaClO).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various alkylating agents or acyl chlorides.
Major products:
Hydrazone/Oxime: Formed during oxidation.
Amine: Result of reduction.
Wissenschaftliche Forschungsanwendungen
3-Aminopropanehydrazide finds applications in:
Medicinal Chemistry: As a building block for designing potential drugs.
Bioconjugation: In the development of targeted drug delivery systems.
Organic Synthesis: For creating diverse chemical libraries.
Wirkmechanismus
The exact mechanism of action for 3-Aminopropanehydrazide depends on its specific application. It may interact with specific molecular targets or participate in metabolic pathways. Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While 3-Aminopropanehydrazide is unique due to its specific structure, similar compounds include:
3-Aminopropanol: The parent compound without the hydrazide group.
3-Aminopropanal: The aldehyde form of this compound.
Eigenschaften
IUPAC Name |
3-aminopropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3O/c4-2-1-3(7)6-5/h1-2,4-5H2,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGUMYDTHLRXMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-2-[(3R,4R)-4-methyl-1-(propane-1-sulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13515732.png)
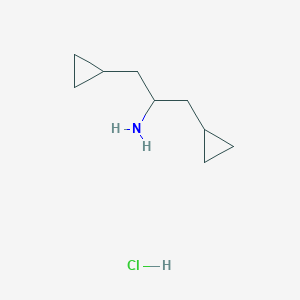
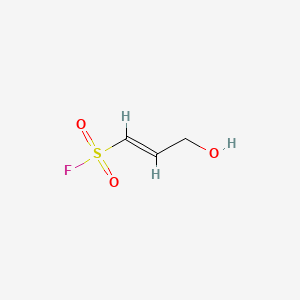

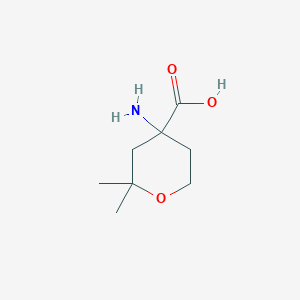

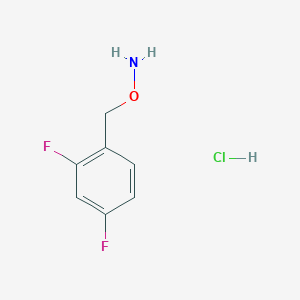
![tert-butyl N-{2-methyl-5-oxobicyclo[2.2.2]octan-2-yl}carbamate](/img/structure/B13515774.png)
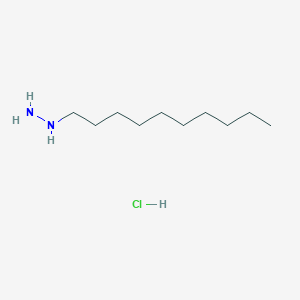
![tert-butyl N-[(4-fluoro-3-hydroxyphenyl)methyl]carbamate](/img/structure/B13515786.png)
![10,10-Difluoro-6-azaspiro[4.5]decane hydrochloride](/img/structure/B13515794.png)


